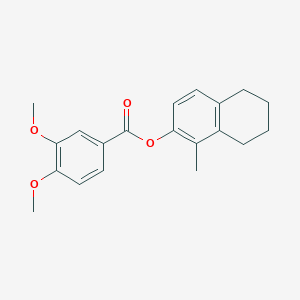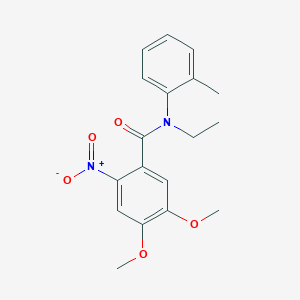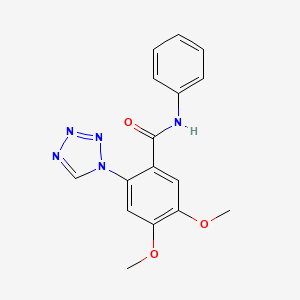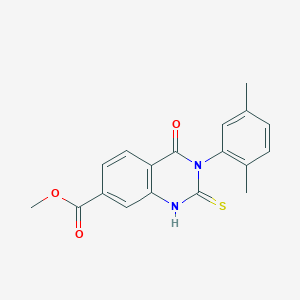
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate: is an organic compound that belongs to the class of esters This compound is characterized by the presence of a naphthalene ring system with a methyl group and a benzoate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its properties are leveraged to create products with specific functionalities, such as coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
- (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate
- (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxybenzoate
- (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2,3-dimethoxybenzoate
Comparison: Compared to its
Propiedades
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-16-7-5-4-6-14(16)8-10-17(13)24-20(21)15-9-11-18(22-2)19(12-15)23-3/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOYEGXRNGOCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5732071.png)
